molecular formula C8H10N2 B1612323 Indolin-7-amine CAS No. 2759-12-8

Indolin-7-amine

Cat. No. B1612323
CAS RN: 2759-12-8
M. Wt: 134.18 g/mol
InChI Key: BZJFJABOZCGZDD-UHFFFAOYSA-N
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Description

Indolin-7-amine is a building block used in the synthesis of various organic compounds . It is a part of the indoline family, which is a group of nitrogen-based heterocyclic compounds .


Synthesis Analysis

Indoles amines, including Indolin-7-amine, have been synthesized using the Chiron approach to create enantiopure heterocycles . Another method involves the synthesis of 2-dimethylaminomethylene-indolin-3-ones with malononitrile .


Molecular Structure Analysis

Indolin-7-amine has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indoles amines have been synthesized and screened for antioxidant activity . A novel 4, 6-dimethoxyindole-7-thiosemicarbazone derivatives were designed through Schiff base condensation reaction of indole carbaldehydes and thiosemicarbazides .


Physical And Chemical Properties Analysis

Amines, including Indolin-7-amine, are known to form intermolecular hydrogen bonds due to their polar nature . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .

Scientific Research Applications

Pharmaceuticals

Indoline structures, which include Indolin-7-amine, are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development and synthesis of various drugs .

Anti-cancer Drugs

Indoline-based drugs have played important roles in anti-tumor treatments . They have been used to cope with the potentially adverse side effects of cancer chemotherapy and surgery .

Antibacterial Drugs

Indoline compounds have been fully developed as antibiotics . They have been used to combat the increasing resistance of bacteria .

Cardiovascular Disease Treatment

Indoline structures have been used in the treatment of cardiovascular diseases . They have been used to construct new drug scaffolds .

Anti-inflammatory and Analgesic Drugs

Indoline-based drugs have been used as anti-inflammatory and analgesic drugs . They have been used to manage pain and inflammation .

Cycloaddition Reactions

Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .

Synthesis of Diverse Heterocyclic Frameworks

Indole-based cycloaddition reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Bioactive Molecules

Indole, an aromatic, heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring, is a privileged structural motif in natural products, pharmaceuticals, and bioactive molecules . It has diverse reactivity and has captivated the interest of synthetic chemists for decades .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Mechanism of Action

Target of Action

Indolin-7-amine, like other indoline derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic agents . Specifically, it has been found to target the Topoisomerase IV subunit B (parE, EC:5.6.2.2, UniProt ID = Q2FYS5) . This enzyme plays a crucial role in bacterial DNA replication, making it a potential target for antibacterial drugs .

Mode of Action

The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity .

Biochemical Pathways

Indoline derivatives have been found to affect various biochemical pathways, leading to a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The indoline moiety is known to improve the physicochemical properties of compounds . The two non-coplanar rings in the indoline structure increase the water solubility and decrease the lipid solubility of the compounds, potentially enhancing their bioavailability .

Result of Action

Indoline derivatives have been shown to have a wide range of biological activities . For example, they have been developed as antibiotics and studied for their anti-tumor, anti-hypertension, and cardiovascular protective activities .

Action Environment

The action of Indolin-7-amine, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of electron-donating groups in the phenyl ring of indole can enhance the yield of the products

properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJFJABOZCGZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619492
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2759-12-8
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indol-7-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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